molecular formula C8H5BrClN B1279913 6-bromo-3-chloro-1H-indole CAS No. 57916-08-2

6-bromo-3-chloro-1H-indole

Cat. No. B1279913
CAS RN: 57916-08-2
M. Wt: 230.49 g/mol
InChI Key: HNAPHNHPMKKVKB-UHFFFAOYSA-N
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Description

The compound "6-bromo-3-chloro-1H-indole" is a halogenated indole derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. Indoles themselves are an important scaffold in pharmaceuticals and fine chemicals, and their bromo- and chloro- derivatives are often used as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of halogenated indoles can involve various strategies, including novel indole formation through cascade reactions, as seen in the synthesis of a COX-2 inhibitor where an alkylation/1,4-addition/elimination/isomerization sequence was employed . Another approach is the use of trifluoroacetylated indole driven hydrolysis for regioselective bromination . Additionally, tandem reactions with diselenides and disulfides have been developed to introduce bromo- and chloro- substituents with high regio-selectivity under transition-metal-free conditions . These methods highlight the versatility and creativity in synthesizing halogenated indole derivatives.

Molecular Structure Analysis

The molecular structure of halogenated indoles can be determined using common analytical methods such as NMR, IR, MS, and X-ray diffraction . The crystal structure of these compounds can reveal important features such as the orientation of substituents and the conformation of the indole ring, which can be influenced by the presence of halogen atoms . The molecular structure is often stabilized by various intermolecular interactions, including hydrogen bonding and C-H...π interactions .

Chemical Reactions Analysis

Halogenated indoles can participate in a variety of chemical reactions due to the presence of reactive halogen atoms. These reactions can include further functionalization, such as the formation of amide derivatives through reactions with amines . The reactivity of these compounds can be influenced by the electronic effects of the halogen substituents, which can be studied using techniques like density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-bromo-3-chloro-1H-indole" would be influenced by the presence of bromo- and chloro- substituents on the indole ring. These substituents can affect the compound's melting point, solubility, and stability. The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, are also key factors that determine the reactivity and interaction of the molecule with other chemical entities . The solvated forms of these compounds can exhibit unique properties due to the interactions with the solvent molecules .

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications of indole derivatives:

  • Pharmaceutical Research

    • Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They are used in the synthesis of many important drug molecules, binding with high affinity to multiple receptors, which aids in developing new useful derivatives .
  • Synthetic Organic Chemistry

    • Indole derivatives are prevalent moieties present in selected alkaloids .
    • They play a significant role in the synthesis of novel methods due to the importance of this ring system .
  • Cell Biology

    • Indoles play a main role in cell biology .
    • They are important types of molecules and natural products .
  • Plant Biology

    • Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
    • This hormone plays a crucial role in the growth and development of plants .
  • Chemical Synthesis

    • 6-Bromoindole may be used to synthesize various compounds such as 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . These compounds can be used in various chemical reactions and can serve as precursors for the synthesis of other complex molecules .
  • Drug Discovery

    • Indole derivatives, including 6-bromo-3-chloro-1H-indole, are recognized as one of the most significant moieties for drug discovery . They have attracted the attention of researchers for generations .
    • For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
    • Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
    • Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Antiviral Activity

    • Certain indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Indole derivatives possess anti-inflammatory activities . They have been synthesized and tested for their ability to inhibit inflammation in various models .
  • Antioxidant Activity

    • Indole derivatives also exhibit antioxidant activities . They can neutralize free radicals and other reactive oxygen species, which play a role in various diseases .
  • Antimicrobial Activity

    • Indole derivatives have been found to possess antimicrobial activities . They can inhibit the growth of various bacteria, fungi, and other microorganisms .
  • Antitubercular Activity

    • Certain indole derivatives have shown antitubercular activities . They have been used in the development of new drugs for the treatment of tuberculosis .
  • Antidiabetic Activity

    • Indole derivatives have been found to possess antidiabetic activities . They can regulate blood glucose levels and have potential for the treatment of diabetes .

Future Directions

Indole derivatives, including 6-bromo-3-chloro-1H-indole, have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders . Future research may focus on the development of novel indole derivatives with enhanced pharmacological activity .

properties

IUPAC Name

6-bromo-3-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAPHNHPMKKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483320
Record name 6-bromo-3-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-chloro-1H-indole

CAS RN

57916-08-2
Record name 6-bromo-3-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1H-indole (850 mg, 4.34 mmol) and NCS (593 mg, 4.44 mmol) in DCM (17 mL) was stirred at 0° C. for 1.5 hour. The mixture was partitioned between saturated aqueous ammonium chloride (25 mL) and ethyl acetate (150 mL). The organic phase was separated, washed with brine (25 mL), dried with anhydrous magnesium sulfate, filtered and evaporated to dryness to give the title compound (894 mg). LCMS (A): m/z (M+H)+ 230/232, C8H5BrClN requires 229/231 (acidic).
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhou, J Zhu, J Chen, P Ji, C Qiao - Bioorganic & medicinal chemistry, 2018 - Elsevier
Signal transducer and activator of transcription (STAT3) is a proposed therapeutic target for the development of anti-cancer agents. In this report, a series of N-arylsulfonylsubstituted-1H …
Number of citations: 14 www.sciencedirect.com

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